molecular formula C11H12N2O2 B1609768 3-amino-3-(1H-indol-3-yl)propanoic Acid CAS No. 5814-94-8

3-amino-3-(1H-indol-3-yl)propanoic Acid

Cat. No.: B1609768
CAS No.: 5814-94-8
M. Wt: 204.22 g/mol
InChI Key: VCQANZIIRHWOIU-UHFFFAOYSA-N
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Description

3-Amino-3-(1H-indol-3-yl)propanoic Acid is a high-purity indole derivative supplied for scientific research and development. This compound is structurally related to endogenous indole compounds like Indole-3-propionic Acid (IPA), which are of significant interest in medicinal chemistry for their neuroprotective properties[a]. Researchers are exploring these compounds as potential multifunctional agents for the treatment of complex neurodegenerative disorders[a]. Studies suggest that derivatives of IPA demonstrate strong antioxidant activity, can suppress iron-induced lipid peroxidation, and show potential as inhibitors of the hMAO-B enzyme, making them promising candidates for further investigation in pathologies like Parkinson's disease[a]. With a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol[c], this chemical is characterized by its indole moiety. It has a predicted density of 1.359±0.06 g/cm3 and a melting point of 194-194.5 °C (decomp)[d]. Proper storage conditions are essential for maintaining stability; this product should be kept sealed in a dry environment at 2-8°C[c]. This product is intended for research applications in a controlled laboratory setting. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(5-11(14)15)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,13H,5,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQANZIIRHWOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461598
Record name 3-amino-3-(1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5814-94-8
Record name 3-amino-3-(1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Amino 3 1h Indol 3 Yl Propanoic Acid

X-ray Crystallography and Crystal Structure Elucidation

To date, a specific single-crystal X-ray diffraction study for 3-amino-3-(1H-indol-3-yl)propanoic acid has not been reported in the reviewed literature. However, the crystal structures of related β-amino acids and indole (B1671886) derivatives provide a strong basis for predicting its solid-state conformation. For instance, studies on β-alanine hydrochloride reveal an orthorhombic crystal system, and it is anticipated that this compound would also crystallize in a common space group, with its zwitterionic form being prevalent in the solid state. docbrown.info

Table 1: Predicted Crystallographic Parameters for this compound (Inferred from Analogous Compounds)

ParameterPredicted Value/CharacteristicReference Compound(s)
Crystal SystemOrthorhombic/Monoclinicβ-alanine hydrochloride docbrown.info
Space GroupP21/c or Pbcaβ-alanine hydrochloride docbrown.info
Key InteractionsIntermolecular H-bonding (N-H···O, N-H···N)rac-3-[2,3-bis(phenylsulfanyl)-3H-indol-3-yl]propanoic acid docbrown.info
Molecular ConformationZwitterionic formGeneral for amino acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

In the ¹H NMR spectrum, the protons of the propanoic acid chain would appear as distinct multiplets. The proton on the α-carbon (adjacent to the carboxyl group) and the proton on the β-carbon (adjacent to the amino and indole groups) would likely show complex splitting patterns due to coupling with each other and with the amino protons. The protons of the indole ring would resonate in the aromatic region, typically between 7.0 and 8.0 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around 170-180 ppm. The carbons of the indole ring would appear in the range of 110-140 ppm. The aliphatic carbons of the propanoic acid backbone would be found further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C=O-~175Based on propanoic acid derivatives tcichemicals.com
α-CH₂~2.5-2.8~35-40Similar to β-alanine wjarr.com
β-CH~4.0-4.5~50-55Influenced by amino and indole groups
Indole C2~7.0-7.2~122-125
Indole C4-C7~7.0-7.8~111-127Complex aromatic region
Indole C8-~136
Indole C9-~110
NH/NH₂Variable-Dependent on solvent and pH
Indole NH~10.0-11.0-

Vibrational Spectroscopy (FT-IR, FT-Raman) and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and conformational isomers of this compound. In the solid state, the compound is expected to exist as a zwitterion, which significantly influences its vibrational spectrum.

The FT-IR spectrum would be characterized by broad absorptions in the 2500-3200 cm⁻¹ range, corresponding to the stretching vibrations of the -NH3+ group. The asymmetric and symmetric stretching vibrations of the carboxylate group (-COO-) would appear as strong bands around 1600-1630 cm⁻¹ and 1400-1420 cm⁻¹, respectively. The characteristic vibrations of the indole ring, such as C-H and N-H stretching, would also be present. Studies on similar molecules like 3-aminobutanoic acid show that intermolecular hydrogen bonding plays a significant role in the observed vibrational frequencies. researchgate.net

FT-Raman spectroscopy would complement the FT-IR data, with the symmetric vibrations of the non-polar bonds being more prominent. The indole ring breathing modes would be particularly strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModePredicted FT-IR (cm⁻¹)Predicted FT-Raman (cm⁻¹)Reference Compound(s)
O-H stretch (in COOH)Not present in zwitterionNot present in zwitterion
N-H stretch (indole)~3400~3400Indole derivatives
N-H stretch (in -NH3+)~2500-3200 (broad)~2500-32003-aminobutanoic acid researchgate.net
C-H stretch (aromatic)~3000-3100~3000-3100
C-H stretch (aliphatic)~2850-2960~2850-2960
C=O stretch (in COOH)Not present in zwitterionNot present in zwitterion
COO⁻ asymmetric stretch~1600-1630Weak3-aminobutanoic acid researchgate.net
COO⁻ symmetric stretch~1400-1420~1400-14203-aminobutanoic acid researchgate.net
Indole ring modes~1300-1600Strong bandsIndole-3-acetic acid np-mrd.org

Mass Spectrometry Applications for Molecular Structure Confirmation and Metabolite Identification

Mass spectrometry (MS) is essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The nominal molecular weight of this compound is approximately 218.24 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule would readily form a protonated molecular ion [M+H]⁺ at m/z 219.

The fragmentation of this ion under collision-induced dissociation (CID) would likely follow patterns observed for other tryptophan metabolites. A primary fragmentation pathway is expected to be the loss of the carboxyl group as CO₂ (44 Da) or H₂O and CO (46 Da). Another characteristic fragmentation would involve the cleavage of the Cα-Cβ bond, leading to the formation of a stable indolyl-containing fragment. The fragmentation of tryptophan-derived metabolites can be influenced by the presence of the amino and carboxyl groups.

High-resolution mass spectrometry would be invaluable for determining the elemental composition of the parent ion and its fragments, further confirming the structure. This technique is also crucial for identifying this compound and its metabolites in complex biological matrices.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentFragmentation PathwayReference(s)
219[M+H]⁺Protonated molecule
201[M+H - H₂O]⁺Loss of waterGeneral for amino acids
173[M+H - H₂O - CO]⁺Loss of water and carbon monoxideGeneral for amino acids
130[C₉H₈N]⁺Cleavage of the propanoic acid side chainTryptophan fragmentation

Biochemical Roles and Biological Activities of 3 Amino 3 1h Indol 3 Yl Propanoic Acid and Its Analogues

Role as a Non-Proteinogenic Indole (B1671886) Amino Acid or Precursor in Biologically Active Compounds

Non-proteinogenic amino acids are those not encoded in the genetic code for protein synthesis. wikipedia.orgwikipedia.org 3-amino-3-(1H-indol-3-yl)propanoic acid falls into this category as an indole-containing beta-amino acid.

In contrast, the closely related analogue, Indole-3-propionic acid (IPA), is a pivotal biologically active compound derived from a proteinogenic amino acid precursor, L-tryptophan. frontiersin.orgnih.gov Tryptophan is an essential amino acid that must be obtained through diet. While about 95% of dietary tryptophan is metabolized through the kynurenine (B1673888) pathway and 1-2% is used for serotonin (B10506) synthesis, a portion is metabolized by the gut microbiota to produce various indole derivatives, including IPA. mdpi.com

The microbial conversion of tryptophan to IPA involves several steps. Tryptophan is first converted to indole-3-pyruvic acid, which is then reduced to indolelactic acid. Through a dehydration reaction, indolelactic acid is transformed into indoleacrylic acid, which is finally reduced to yield IPA. nih.gov As a terminal metabolite of this pathway, IPA is absorbed into the host's circulation and is recognized for its significant biological effects. nih.govnih.gov

Interactions with Enzymes and Receptors

The biological activities of indole compounds are often mediated through their interactions with specific host enzymes and receptors.

The metabolism of tryptophan is critically regulated by enzymes such as indoleamine 2,3-dioxygenase (IDO1), particularly under inflammatory conditions. mdpi.com While the tryptophan metabolic pathway is linked to IDO1, direct inhibition of this enzyme by IPA is not its primary mechanism of action. Instead, research highlights IPA's interaction with other key enzymes.

Recent findings show that IPA can directly bind to methionine adenosyl-transferase 2A (MAT2A) . This interaction promotes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, which in turn influences epigenetic regulation and downstream inflammatory signaling. nih.gov

Furthermore, synthetic analogues and derivatives of IPA have been developed to target specific enzymes.

Cytosolic Phospholipase A2α (cPLA2α): A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids, designed based on an initial screening hit, were identified as potent inhibitors of cPLA2α, an enzyme involved in inflammatory processes. nih.gov

Cholinesterases: A novel diester conjugate of curcumin (B1669340) and IPA (CUR-IPA) was synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the management of cognitive dysfunction. acs.org

Table 1: Enzyme Interactions of Indole-3-propionic Acid (IPA) and its Derivatives

CompoundEnzyme TargetEffectReference
Indole-3-propionic acid (IPA)Methionine adenosyl-transferase 2A (MAT2A)Binds to and promotes SAM synthesis nih.gov
3-(1-Aryl-1H-indol-5-yl)propanoic acid (analogue)Cytosolic Phospholipase A2α (cPLA2α)Inhibition nih.gov
Curcumin-IPA diester (derivative)Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Inhibition acs.org

IPA is a well-established ligand for the Pregnane X Receptor (PXR) , a nuclear receptor that governs the metabolism of xenobiotics and plays a critical role in maintaining intestinal homeostasis. embopress.orgwikipedia.org By activating PXR, IPA helps strengthen the intestinal barrier, in part by increasing the expression of tight-junction proteins. nih.govnih.gov This interaction is a key mechanism behind IPA's anti-inflammatory effects in the gut. nih.gov

Regarding Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , another nuclear receptor involved in metabolism and inflammation, direct binding by IPA is less clear. However, studies on related structures suggest potential interactions. For instance, a different indole-containing propionic acid derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been identified as a potential PPARγ modulator, highlighting the therapeutic potential of this chemical scaffold. mdpi.com

Antioxidant Properties and Mechanisms

Indole-3-propionic acid is recognized as a potent antioxidant. mdpi.com Its neuroprotective capabilities are significantly attributed to its efficacy as a free radical scavenger, particularly against the highly damaging hydroxyl radical. mdpi.com This direct scavenging activity helps protect cells from oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.com

The antioxidant mechanism of IPA contributes to the prevention of lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury. mdpi.com The antioxidant capacity of the indolepropionic acid structure has been quantified in studies of its derivatives. A curcumin-IPA diester, for example, demonstrated significant dose-dependent scavenging of DPPH and ABTS radicals. acs.org This inherent antioxidant property is fundamental to the neuroprotective and anti-inflammatory effects observed with IPA.

Neuroprotective Effects and Associated Pathways

The neuroprotective effects of Indole-3-propionic acid are well-documented across various models of neurological stress. mdpi.com Its potent antioxidant activity is a primary mechanism for this protection, shielding neurons from oxidative damage implicated in neurodegenerative diseases. nih.govnih.gov

Research has demonstrated that IPA provides significant protection against:

Alzheimer's Disease-related toxicity: IPA shows potent neuroprotective properties against the beta-amyloid peptide, a key factor in the pathology of Alzheimer's disease.

Ischemia-induced oxidative stress: It protects against brain injury caused by reduced blood flow, such as in stroke, by mitigating oxidative damage in regions like the hippocampus. acs.org

Neuroinflammation: By modulating inflammatory pathways, IPA can reduce the chronic inflammation that contributes to the progression of many neurodegenerative disorders. acs.org

Recent studies have also explored the link between tryptophan metabolism, its metabolites like IPA, and migraine pathophysiology, suggesting that the neuroprotective role of IPA in reducing nitrosative and oxidative stress may be relevant. mdpi.com

Anti-inflammatory and Immunomodulatory Activities

Indole-3-propionic acid exhibits significant anti-inflammatory and immunomodulatory activities, primarily by influencing cytokine production and modulating key inflammatory signaling pathways. mdpi.com A central mechanism for its anti-inflammatory action in the gut is the activation of the Pregnane X Receptor (PXR), which helps restrain inflammation and fibrosis. nih.govnih.gov

IPA has been shown to directly modulate the immune response by:

Inhibiting Pro-inflammatory Cytokine Expression: It effectively decreases the production of several key pro-inflammatory cytokines. mdpi.com

Modulating Macrophage Activity: IPA can downregulate the production of Interleukin-1beta (IL-1β) in macrophages by binding to the enzyme MAT2A, which leads to the inhibition of the NF-κB signaling pathway. nih.gov

Suppressing Intestinal Inflammation: Dietary supplementation with IPA has been shown to reduce intestinal inflammation and diarrhea in animal models, associated with improved redox status and modulated immune response. nih.govresearchgate.net

Table 2: Immunomodulatory Effects of Indole-3-propionic Acid (IPA) on Pro-inflammatory Cytokines

Pro-inflammatory CytokineEffect of IPAReference
Tumor necrosis factor-alpha (TNF-α)Decreased expression mdpi.com
Interleukin-1beta (IL-1β)Decreased expression mdpi.comnih.gov
Interleukin-6 (IL-6)Decreased expression mdpi.com
Interleukin-12 (IL-12)Decreased expression mdpi.com
Monocyte chemoattractant protein-1 (MCP-1)Decreased expression mdpi.com

Anticancer and Cytotoxic Activities of Derivatives

The indole scaffold is a key component in the development of anticancer agents, with its derivatives acting through various mechanisms, including the inhibition of enzymes crucial for DNA replication and interference with tubulin formation. researchgate.netmdpi.com Extensive research has led to the synthesis and evaluation of numerous analogues of this compound, revealing significant cytotoxic and antiproliferative effects against a range of cancer cell lines.

A notable derivative, 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid, has demonstrated high cytotoxic activity against several human tumor cell lines of hematological origin, including Jurkat, K562, U937, and HL60. mdpi.com This compound was found to be a potent inducer of apoptosis in the p53 deficient Jurkat cell line. mdpi.com

Further studies on indole-aryl amide derivatives have identified compounds with significant cytotoxic effects. nih.gov For instance, one such derivative exhibited noteworthy selectivity towards the HT29 malignant colonic cell line, arresting the cell cycle in the G1 phase and promoting apoptosis, while showing minimal effect on healthy human intestinal cells. nih.gov Other indole derivatives have shown potent antiproliferative activities against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. researchgate.net The introduction of an indole moiety to other biologically active scaffolds, such as betulin, has also yielded derivatives with promising anticancer activity, particularly against MCF-7 breast cancer cells. nih.gov

Analogues incorporating the 3-aminopropanoic acid structure have also been investigated. A series of 3-amino-3,4-seco-triterpenoid derivatives showed potent growth inhibitory activity at submicromolar concentrations against a panel of 60 cancer cell lines. nih.govnih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were effective in reducing the viability and migration of A549 non-small cell lung cancer cells. mdpi.com

The mechanism of action for many of these indole-based anticancer agents involves the inhibition of critical cellular targets. For example, a series of indole-2-carboxamides demonstrated potent antiproliferative activity by inhibiting key kinases involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2. nih.gov

Table 1: Anticancer and Cytotoxic Activities of Selected Indole Derivatives

Compound/Derivative Class Cancer Cell Line(s) Observed Effect Reference(s)
3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid Jurkat, K562, U937, HL60 High cytotoxic activity, apoptosis induction mdpi.com
Indole-aryl amide derivative (Compound 5) HT29 (colon cancer) Selective cytotoxicity, G1 cell cycle arrest, apoptosis nih.gov
Indole derivative (XLVI) HeLa, MCF-7 Antiproliferative activity researchgate.net
28-Indole-betulin derivatives MCF-7 (breast cancer) Anticancer activity nih.gov
Indole-2-carboxamides (Va-i) Various Antiproliferative activity, inhibition of EGFR, BRAFV600E, VEGFR-2 nih.gov
3-Amino-3,4-seco-triterpenoids 60-cell line panel Growth inhibitory activity (submicromolar GI50) nih.govnih.govresearchgate.net
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives A549 (lung cancer) Reduced cell viability and migration mdpi.com

Antimicrobial and Antifungal Properties

Derivatives of this compound have emerged as a promising class of antimicrobial and antifungal agents. The indole structure is integral to many compounds with potent activity against a variety of pathogens. thepharmajournal.com

Indole propionic acid (IPA), a structural analogue of tryptophan produced by gut microbiota, has been identified as an unusual antibiotic. nih.govnih.gov IPA exhibits selective but broad-spectrum antimycobacterial activity, proving effective against Mycobacterium tuberculosis (including multi-drug resistant strains) and non-tuberculous mycobacteria (NTM). nih.gov Its mechanism involves inhibiting the essential tryptophan biosynthesis pathway in mycobacteria by acting as an allosteric inhibitor of the enzyme anthranilate synthase (TrpE). nih.gov

Synthetic derivatives have also shown significant antimicrobial potential. A series of indole diketopiperazine (DKP) alkaloids displayed good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with some compounds showing lower minimum inhibitory concentrations (MIC) than the standard drug. frontiersin.org These DKPs also exhibited moderate antifungal activity against several plant pathogenic fungi, including Colletotrichum gloeosporioides and Alternaria alternata. frontiersin.org The structure-activity relationship (SAR) studies revealed that the indole DKP skeleton is crucial for this antimicrobial activity. frontiersin.org

Furthermore, novel amino acid derivatives incorporating other heterocyclic systems have demonstrated potent antifungal effects. For example, a series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed significant antifungal activity against Candida albicans, a common human fungal pathogen. nih.gov The proposed mechanism for these compounds involves the inhibition of N-myristoyltransferase, an essential enzyme in fungi. nih.gov The general class of amino acid-based compounds is recognized for its antimicrobial potential, often acting as structural analogs of intermediates in microbial biosynthetic pathways. nih.gov

Table 2: Antimicrobial and Antifungal Activities of Selected Indole Analogues

Compound/Derivative Class Target Organism(s) Activity/MIC Values Reference(s)
Indole Propionic Acid (IPA) Mycobacterium tuberculosis, NTM Selective antimycobacterial activity nih.govnih.gov
Indole Diketopiperazines (DKPs) S. aureus, B. subtilis, P. aeruginosa, E. coli Good antibacterial activity (MIC: 0.94–3.87 µM for most active) frontiersin.org
Indole Diketopiperazines (DKPs) C. gloeosporioides, V. mali, A. alternata, A. brassicae Moderate antifungal activity (MIC: 1.10–36.9 µM for most active) frontiersin.org
Novel Indole Derivatives Bacteria Significant anti-microbial activity vs. streptomycin thepharmajournal.com

Other Noted Biological Activities (e.g., Anti-allergic effects)

Beyond their anticancer and antimicrobial properties, derivatives of this compound exhibit a range of other important biological activities, including anti-inflammatory and anti-allergic effects.

A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was specifically designed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. nih.gov An optimized compound from this series, ASB14780, demonstrated oral efficacy in a guinea pig model of ovalbumin-induced asthma, highlighting its potential anti-allergic activity. nih.gov

Indole propionic acid (IPA), in addition to its antibiotic properties, also displays anti-inflammatory and antioxidant activities. nih.gov This dual activity suggests its potential as an adjunctive therapy in diseases where inflammation and tissue damage are significant factors. nih.gov The anti-inflammatory effects of indole derivatives are further supported by research on indole-fused analogues of oleanolic acid, which showed a significant impact on nitric oxide (NO) production in macrophages. mdpi.com

The versatility of the indole scaffold is evident in the broad spectrum of biological activities reported for its derivatives. Analogues such as mercapto-substituted 1,2,4-triazoles have been associated with anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and antiviral properties. mdpi.com Furthermore, specific indole derivatives have been developed as neuroprotective agents. Indole-piperidine amides have been synthesized as dual inhibitors of cholinesterase and β-secretase for potential application in Alzheimer's disease. nih.gov Another line of research has led to the discovery of indole-based agonists for the cannabinoid receptor 2 (CB2), which exhibit neuroprotective effects. acs.org

Table 3: Other Biological Activities of Indole Derivatives

Compound/Derivative Class Biological Activity Target/Mechanism Reference(s)
3-(1-Aryl-1H-indol-5-yl)propanoic acids Anti-allergic, Anti-inflammatory Inhibition of cytosolic phospholipase A2α (cPLA2α) nih.gov
Indole Propionic Acid (IPA) Anti-inflammatory, Antioxidant Not specified nih.gov
Indole-piperidine amides Neuroprotective Inhibition of cholinesterase and β-secretase nih.gov
Indole-based amides Neuroprotective CB2 receptor agonists acs.org
Mercapto-substituted 1,2,4-triazole (B32235) analogues Anti-inflammatory, Antiviral, Antidiabetic, etc. Various mdpi.com

Metabolic Pathways and Biotransformation of Indole Containing Propanoic Acids

Mammalian Metabolism of Tryptophan and Indole (B1671886) Derivatives

In mammals, dietary tryptophan that is not used for protein synthesis is primarily metabolized through three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway mediated by gut microbiota. mdpi.comnih.gov The vast majority, up to 95% of free tryptophan, is catabolized via the kynurenine pathway, primarily in the liver. mdpi.com This pathway is initiated by the rate-limiting enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO), which catalyze the oxidation of tryptophan to N‐formylkynurenine. mdpi.comnih.govnih.govresearchgate.net

Subsequent enzymatic steps lead to the production of several bioactive kynurenine pathway metabolites, including kynurenine, kynurenic acid, anthranilic acid, 3-hydroxykynurenine, and quinolinic acid, ultimately leading to the synthesis of nicotinamide adenine dinucleotide (NAD+). mdpi.com The enzymes IDO1, IDO2, and TDO are critical in this process and can influence immune responses within various microenvironments. nih.govresearchgate.netconsensus.app

A smaller fraction of tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. mdpi.comyoutube.comwikipedia.org This pathway involves the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to serotonin. youtube.com

Gut Microbiota-Mediated Transformations of Indole Compounds

The gut microbiota plays a significant role in metabolizing dietary tryptophan that reaches the colon. nih.govnih.gov Commensal bacteria can convert tryptophan into a wide array of indole derivatives, which can accumulate to high concentrations in the gastrointestinal tract. frontiersin.orgmdpi.com Bacterial tryptophanase, found in various Gram-positive and Gram-negative species like Escherichia coli, Clostridium spp., and Bacteroides spp., directly converts tryptophan to indole, pyruvate, and ammonia. nih.govmdpi.com

Furthermore, gut microbes can produce several other indole-related compounds, including indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), indole-3-lactate (ILA), and indole-3-aldehyde (IAld). mdpi.comresearchgate.netnih.gov The formation of IPA, a key metabolite, is entirely dependent on intestinal microbes. frontiersin.org It is synthesized from indoleacrylic acid (IA) by the action of acyl coenzyme A dehydrogenase. frontiersin.org The production of IPA is particularly associated with bacteria from the Clostridiaceae and Peptostreptococcaceae families. mdpi.comashpublications.orgresearchgate.net

Key Gut Microbiota-Mediated Tryptophan Transformations
PrecursorKey Enzyme(s)Resulting Metabolite(s)Producing Bacteria (Examples)
TryptophanTryptophanaseIndoleEscherichia coli, Clostridium spp., Bacteroides spp. nih.govmdpi.commdpi.com
TryptophanTryptophan aminotransferase, Phenylalanine dehydrogenaseIndole-3-pyruvic acid (IPyA)Various gut bacteria frontiersin.org
Indole-3-pyruvic acid (IPyA)Phenyllactate dehydrogenaseIndole-3-lactic acid (ILA)Bifidobacterium spp. frontiersin.org
Indole-3-lactic acid (ILA)Phenyllactate dehydratase (fldBC)Indoleacrylic acid (IA)Peptostreptococcus spp. nih.govfrontiersin.org
Indoleacrylic acid (IA)Acyl coenzyme A dehydrogenaseIndole-3-propionic acid (IPA)Clostridium spp. frontiersin.org
TryptophanAromatic amino acid aminotransferaseIndole-3-aldehyde (IAld)Lactobacillus spp. mdpi.comnih.gov

Enzymatic Degradation and Inactivation Pathways

Once absorbed, indole and its derivatives undergo further metabolism, primarily in the liver. researchgate.netmdpi.com These compounds can be metabolized by cytochrome P450 (CYP450) enzymes and sulfotransferases. researchgate.net For example, indole is partly metabolized in the liver into indoxyl sulfate, a recognized uremic toxin. mdpi.comnih.gov

The degradation of indole-3-acetic acid (IAA) by bacteria has been attributed to the activity of Iac proteins, encoded by the iac gene cluster. nih.gov This pathway involves the aerobic degradation of the indole scaffold. While the degradation of IAA is well-documented in certain bacteria like Pseudomonas putida, pathways for the biodegradation of other indole propanoic acids like IPA have not been extensively reported. nih.gov

Role in Endogenous Signaling and Homeostasis

Indole and its derivatives produced by the gut microbiota act as important signaling molecules, influencing host-microbe interactions and maintaining intestinal homeostasis. frontiersin.orgresearchgate.net These metabolites can exert local effects on the intestinal mucosa and systemic effects after absorption. mdpi.com

A key mechanism through which these compounds function is by activating nuclear receptors, such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). mdpi.comresearchgate.netnih.gov Indole-3-propionic acid (IPA) has been identified as a ligand for PXR. mdpi.comembopress.orgnih.govnih.gov The activation of PXR by ligands like IPA can regulate the expression of genes involved in xenobiotic metabolism, such as CYP3A4 and MDR1, and suppress intestinal inflammation. embopress.orgnih.govnih.gov The interaction between IPA and PXR is crucial for regulating the intestinal mesenchyme and restraining inflammation and fibrosis. nih.govnih.gov Indole itself can also activate human AhR. nih.gov This signaling helps to maintain intestinal barrier function and modulate immune responses. frontiersin.orgmdpi.com

Signaling Roles of Key Indole Derivatives
MetaboliteReceptor/TargetReported Biological Effect(s)
Indole-3-propionic acid (IPA)Pregnane X Receptor (PXR)Suppresses intestinal inflammation, regulates xenobiotic metabolism, restrains fibrosis. mdpi.comnih.govnih.gov
IndoleAryl Hydrocarbon Receptor (AhR)Increases epithelial cell tight-junction resistance, attenuates inflammatory markers. nih.gov
Indole-3-aldehyde (IAld)Aryl Hydrocarbon Receptor (AhR)Promotes intestinal homeostasis through induction of Interleukin-22 (IL-22). nih.gov
Various Indole DerivativesAryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR)Regulation of epithelial integrity, immune response, and gastrointestinal motility. frontiersin.orgresearchgate.net

Medicinal Chemistry and Pharmacological Potential of 3 Amino 3 1h Indol 3 Yl Propanoic Acid Derivatives

Design and Synthesis of Bioactive Analogues

The generation of bioactive analogues of 3-amino-3-(1H-indol-3-yl)propanoic acid involves diverse synthetic strategies aimed at modifying the core structure to enhance biological activity and drug-like properties. A primary approach is the strategic incorporation of various substituents onto the indole (B1671886) ring, the amino group, or the propanoic acid chain.

Key synthetic methodologies include:

Multicomponent Reactions: Efficient one-pot syntheses, such as the L-proline catalyzed Mannich-type reaction, have been developed to produce 3-amino-alkylated indoles under solvent-free conditions. rsc.org

Solid-Phase Peptide Synthesis: This methodology is employed to create peptide-heterocycle hybrids, where the indole-3-carboxylic acid moiety is conjugated with short dipeptide motifs. rsc.org

Fischer Indole Cyclization: This classical method is used to generate the tetrahydrocarbazole scaffold, a constrained analogue of tryptophan, which can introduce diversity into the aromatic part of the molecule. researchgate.net

1,3-Dipolar Cycloaddition: The cycloaddition of azomethine ylides, generated from the decarboxylation of amino acids, is a powerful technique for synthesizing pyrrolidine-containing heterocyclic compounds. beilstein-journals.org

Conjugation Strategies: The synthetic flexibility of the parent scaffold allows for the introduction of various heterocyclic structures and other bioactive modifications through amide bond formation. mdpi.com For instance, oleanolic acid has been modified to create indole-fused derivatives to enhance anti-inflammatory effects. mdpi.com Similarly, piperic acid's carboxyl group provides a site for covalent bonding with amino acids to form new conjugates. mdpi.com

These synthetic approaches enable the creation of extensive libraries of derivatives for screening against various biological targets. For example, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was synthesized to target multidrug-resistant microbial pathogens. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies systematically alter the molecule's structure to identify key chemical features responsible for its biological activity.

For a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids designed as inhibitors of cytosolic phospholipase A2α (cPLA2α), SAR studies revealed several critical structural elements. nih.gov The studies showed that a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and a 5-propanoic acid group on the indole core are essential for potent inhibitory activity against the enzyme. nih.gov

The table below summarizes key SAR findings for different series of indole-based derivatives.

Compound SeriesBiological TargetKey SAR Findings
3-(1-Aryl-1H-indol-5-yl)propanoic acids Cytosolic phospholipase A2α (cPLA2α)The 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core are vital for good inhibitory activity. nih.gov
Bisindoles HIV-1 gp41A 6-6' linkage between indole rings is preferred over other linkages (5-6', 6-5', 5-5') for optimal activity. nih.gov An amphipathic nature is required for cellular activity. nih.gov
Meridianin Derivatives JAK/STAT3 SignalingModifications on the pyrimidine (B1678525) ring and indole nitrogen are explored to define their role in inhibiting the signaling pathway. mdpi.com

Lead Compound Development and Optimization

Lead optimization is a critical phase in drug discovery that aims to transform a promising but imperfect "lead" compound into a viable drug candidate. This process involves iterative cycles of chemical modification and biological testing to improve potency, selectivity, target engagement, and pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). scienceopen.compelagobio.com

A common strategy in lead optimization is to increase the binding affinity between the inhibitor and its biological target. nih.gov For derivatives of this compound, this involves fine-tuning the substituents on the indole nucleus and its side chains. For example, in the development of cPLA2α inhibitors, optimization of the para-substituents on the N1 phenyl group of a 3-(1-aryl-1H-indol-5-yl)propanoic acid lead compound led to the discovery of a potent and orally efficacious molecule, 56n (ASB14780). nih.gov

Another important strategy is structural simplification, which aims to reduce molecular complexity and "molecular obesity" (high molecular weight and lipophilicity) that can lead to poor ADMET profiles. scienceopen.com By judiciously removing non-essential chemical groups, researchers can improve a compound's drug-like properties and synthetic accessibility. scienceopen.com For instance, exploring different linkers, such as replacing an amide with a sulfonamide, can lead to substantial improvements in cellular potency. scienceopen.com

Computational methods, including molecular dynamics and free energy perturbation (FEP) calculations, play a significant role in guiding lead optimization by predicting how structural changes will affect binding affinity. nih.gov These in silico tools, combined with cellular target engagement assays like CETSA, help establish a clear SAR and ensure that improvements in potency translate to desired biological effects. pelagobio.com

Applications in Drug Discovery for Specific Therapeutic Areas

Derivatives of this compound, as part of the broader class of indole-containing compounds, are being investigated for their therapeutic potential across several major disease areas.

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss, neuroinflammation, and the aggregation of pathological proteins. nih.govresearchgate.netmdpi.com Indole-3-propionic acid (IPA), a closely related metabolite, has demonstrated neuroprotective effects. researchgate.net Studies suggest that indole compounds can attenuate neuroinflammation, which is a hallmark of these diseases. researchgate.net For example, some indoles have been reported to prevent the assembly and activation of the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing the production of inflammatory factors. mdpi.com Furthermore, natural compounds like piperine, which contains a structure with some similarities to indole derivatives, have been shown to inhibit neurodegeneration by reducing inflammatory responses and blocking amyloid deposition. mdpi.com The therapeutic potential of targeting enzymes involved in neurodegeneration with natural and synthetic molecules is an active area of research. mdpi.com

The indole nucleus is a key feature in compounds developed to treat inflammatory and autoimmune diseases. The mechanism often involves the inhibition of key inflammatory mediators. For instance, derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acid were specifically designed and optimized as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme central to the inflammatory cascade. nih.gov The lead compound from this series demonstrated oral efficacy in animal models of edema and asthma. nih.gov Indole-3-propionic acid (IPA) itself is known to have protective effects against inflammatory diseases. researchgate.net It can maintain the intestinal barrier and suppress the intestinal immune response, partly through its interaction with the Aryl hydrocarbon Receptor (AhR). mdpi.comnih.gov The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical regulator of innate immunity and its dysregulation is implicated in many autoimmune diseases, making it a promising therapeutic target for indole-based modulators. nih.gov

Cancer cells exhibit rewired metabolism, particularly an increased demand for amino acids, to fuel their rapid proliferation and survival. nih.govnih.gov This metabolic dependency makes the pathways and transporters involved in amino acid metabolism attractive targets for therapeutic intervention. nih.govnih.gov Derivatives of this compound, as tryptophan analogues, can be designed to interfere with these processes. For example, some cancer therapies are being developed to target amino acid transporters or enzymes in the kynurenine (B1673888) pathway, which is a major route of tryptophan catabolism. nih.gov Furthermore, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been shown to possess structure-dependent anticancer activity against non-small cell lung cancer cells. mdpi.com The most promising of these compounds was selective towards cancer cells, reduced cell migration, and also exhibited antioxidant properties, suggesting a multi-faceted mechanism of action. mdpi.com

The table below summarizes the therapeutic applications of these derivatives.

Therapeutic AreaBiological Target/MechanismKey Findings
Neurodegenerative Diseases Neuroinflammation (NLRP3 inflammasome), Amyloid DepositionIndole compounds can attenuate neuroinflammation. researchgate.netmdpi.com Related natural products inhibit amyloid deposition. mdpi.com
Inflammatory Disorders Cytosolic phospholipase A2α (cPLA2α), NLRP3 InflammasomeDesigned analogues are potent cPLA2α inhibitors with in vivo efficacy in inflammation models. nih.gov IPA and other indoles can suppress the immune response. nih.gov
Oncology Amino Acid Metabolism, Cancer Cell Viability/MigrationTargeting amino acid metabolism is a valid strategy in oncology. nih.govnih.gov Specific derivatives show anticancer and antioxidant activity and reduce cancer cell migration. mdpi.com

Antimicrobial Drug Development

The rise of drug-resistant pathogens presents a significant challenge to global health, necessitating the discovery of novel antimicrobial agents. nih.gov Indole derivatives, including those related to this compound, have emerged as a promising scaffold in the development of new antimicrobial drugs due to their wide range of biological activities. researchgate.netnih.gov The indole nucleus is a key structural component in many natural and synthetic compounds that exhibit potent activity against various pathogens, including multidrug-resistant bacteria. nih.govnih.gov

Research has focused on synthesizing and evaluating new indole derivatives for their antibacterial and antifungal properties. nih.gov A study on aminoguanidine-indole derivatives demonstrated significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant K. pneumoniae isolates. nih.gov Many of the synthesized compounds showed potent activity, with Minimum Inhibitory Concentrations (MICs) in the range of 2–64 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov The most active compound, 4P, displayed rapid bactericidal activity against resistant K. pneumoniae and was found to work by depolarizing and disrupting the bacterial membrane, while also inhibiting dihydrofolate reductase (DHFR). nih.gov

Structural modifications to the indole ring have been shown to be critical for antimicrobial efficacy. For instance, the introduction of halogen atoms such as chlorine or bromine, or trifluoromethyl (CF3) groups to N-benzyl indole derivatives, resulted in higher antibacterial activity. nih.govscribd.com The position of these substitutions also plays a crucial role in determining the potency of the compounds. nih.gov Other research has explored linking the indole moiety to other heterocyclic systems like thiazole, pyrazoline, pyridine, and pyrimidine, yielding derivatives with significant antibacterial and antifungal activities. researchgate.netscribd.com For example, certain synthesized 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives with bromine substitutions showed enhanced antimicrobial effects. scribd.com

The anti-biofilm capacity of indole derivatives is another area of active investigation. Biofilms are a major factor in persistent and chronic infections, and compounds that can inhibit their formation are of great therapeutic interest. mdpi.com Indole itself is a signaling molecule in bacteria that affects biofilm formation, and its derivatives have been shown to possess potent anti-biofilm properties. mdpi.com

Compound Class/DerivativeTarget PathogensKey FindingsReference
Aminoguanidine-indole derivatives (e.g., Compound 4P)ESKAPE pathogens, resistant Klebsiella pneumoniaePotent antibacterial activity (MICs 2-64 µg/mL). Compound 4P had MIC of 4 µg/mL against resistant K. pneumoniae. Mechanism involves membrane disruption and DHFR inhibition. nih.gov
Halogenated N-benzyl indole derivativesGram-positive and Gram-negative bacteriaDerivatives with CF3, Cl, or Br groups showed higher antibacterial activity. nih.gov
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivativesVarious bacteria and fungiCompounds with bromine substitution (3d, 3e, 3h) showed the strongest antibacterial activity. Compound 3c showed good antifungal activity. scribd.com
Indole derivatives with 1,2,4-triazo-thien-5-yl moiety (Compounds 12a-c)E. coli, P. aeruginosa, S. aureus, B. subtilis, Candida, S. cerevisiaeExhibited interesting antibacterial and antifungal activities. nih.gov
3,3′-Diindolylmethane (DIM)Streptococcus mutans, Cutibacterium acnesSignificantly inhibited biofilm formation without direct antimicrobial activity at tested dosages. mdpi.com

Neurological and Psychiatric Disorders (e.g., Antidepressant effects, Migraine, Parkinson's disease)

The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous neurologically active agents. hilarispublisher.comhilarispublisher.com This is partly due to its structural similarity to endogenous molecules like serotonin (B10506), a key neurotransmitter implicated in mood and cognition. nih.govresearchgate.net Derivatives of indole-containing amino acids are being explored for a range of neurological and psychiatric conditions.

Antidepressant Effects The structural relationship between the indole moiety and the neurotransmitter serotonin has made it a focal point for antidepressant drug development. nih.govresearchgate.net An imbalance in serotonin levels is a key factor in the pathophysiology of depression. nih.gov Many existing antidepressants contain an indole ring, and research continues to explore new derivatives. nih.govresearchgate.net For instance, studies on marine-derived indole alkaloids, such as derivatives of 2-(1H-indol-3-yl)-N,N-dimethylethanamine, have identified compounds with significant antidepressant activity in preclinical models. bruker.com These compounds are thought to exert their effects by interacting with serotonin receptors. bruker.com The synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has also yielded compounds with high affinity for the serotonin transporter (SERT), a primary target for many antidepressant drugs. mdpi.com Substitutions at the indole C-5 position with groups like methoxy (B1213986) or fluorine were found to enhance SERT binding affinity. mdpi.com

Migraine Recent research has implicated Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by gut microbiota, in the pathophysiology of migraine. nih.gov A study found that IPA may have a neuroprotective role by reducing nitrosative stress, a factor involved in migraine attacks. nih.gov This suggests that therapeutic strategies aimed at increasing IPA levels could potentially alleviate the frequency and severity of migraines. nih.gov The ergot alkaloids, such as ergotamine and dihydroergotamine, which contain an indole core structure, have been used for decades in migraine treatment. migrainedisorders.org They are believed to act by interacting with multiple receptors, including serotonin receptors, to block pain signals and constrict cranial blood vessels. migrainedisorders.org

Parkinson's Disease Neurodegenerative diseases like Parkinson's disease (PD) are characterized by complex mechanisms including oxidative stress, neuroinflammation, and protein misfolding. hilarispublisher.comhilarispublisher.com Indole-based compounds are being investigated for their potential to target these pathways. hilarispublisher.comhilarispublisher.com Derivatives of indole have demonstrated neuroprotective effects in cellular and animal models of PD. nih.govresearchgate.net For example, the indole derivative NC009-1 was shown to reduce the production of inflammatory mediators and decrease oxidative stress in a mouse model of PD, leading to improved motor function and increased dopamine (B1211576) levels. nih.govresearchgate.net Indole-3-propionic acid (IPA) and its derivatives are also being studied for their neuroprotective properties. nih.gov Hydrazone hybrids derived from IPA have shown strong antioxidant, metal-chelating, and monoamine oxidase B (MAO-B) inhibitory activity, all of which are relevant targets in the treatment of neurodegenerative disorders like PD. nih.gov

DisorderCompound/Derivative ClassMechanism/Key FindingsReference
DepressionHalogenated 2-(1H-indol-3-yl)-N,N-dimethylethanamine derivativesExhibited significant antidepressant activity in vivo, likely through interaction with serotonin receptors. bruker.com
Depression3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivativesShowed high binding affinity for the serotonin transporter (SERT). Substitutions at indole C-5 enhanced affinity. mdpi.com
MigraineIndole-3-propionic acid (IPA)Postulated to have a neuroprotective role by reducing nitrosative stress. nih.gov
MigraineErgot Alkaloids (e.g., Ergotamine)Interact with serotonin receptors to block pain signals and cause vasoconstriction. migrainedisorders.org
Parkinson's DiseaseIndole derivative NC009-1Alleviated neuroinflammation and oxidative stress, improving behavioral impairments in a mouse model. nih.gov
Parkinson's DiseaseIndole-3-propionic acid (IPA) hydrazone hybridsShowed multifunctional neuroprotective activity, including antioxidant, metal-chelating, and MAO-B inhibition properties. nih.gov

Prodrug Strategies and Delivery Systems for Indole-Containing Amino Acids

Despite the therapeutic potential of many drug candidates, their clinical utility can be hampered by poor pharmaceutical and pharmacological properties, such as low bioavailability, instability, and lack of target specificity. nih.govresearchgate.net Prodrug strategies, which involve the temporary chemical modification of a drug, are a key approach to overcoming these limitations. nih.govnih.gov For drugs containing an indole amino acid scaffold, these strategies can significantly enhance their therapeutic profile. researchgate.netresearchgate.net

Amino acids are particularly attractive as promoieties for prodrug design because they are endogenous molecules with low toxicity and can utilize specialized transport systems to cross biological membranes. nih.gov Attaching an amino acid to a parent drug can improve water solubility, increase permeability, and enable targeted delivery. nih.govaston.ac.uk For instance, the poor membrane penetration of amino drugs, which are often ionized at physiological pH, can be addressed by masking the amino group. nih.gov

One common strategy involves creating amino acid ester prodrugs. nih.gov This approach can improve the absorption of the parent drug by targeting amino acid or peptide transporters expressed in the intestine and other tissues. nih.govaston.ac.uk For example, while a drug itself may not be a substrate for a transporter like LAT1 (L-type amino acid transporter 1), creating a prodrug by linking it to an amino acid can confer affinity for the transporter, thereby facilitating its uptake into target cells, such as across the blood-brain barrier. researchgate.net Studies have shown that ion-pairing of drugs with amino acids can also significantly enhance both solubility and permeability. aston.ac.uk

The development of delivery systems is another critical area for optimizing the therapeutic efficacy of indole-based compounds. Nanotechnology-based formulations, such as polymeric micelles and nanoparticles, are being explored to improve the delivery of indole-containing anticancer agents. nih.gov These systems can protect the drug from degradation, control its release profile, and potentially target it to specific sites, thereby increasing efficacy and reducing systemic toxicity. nih.gov For example, co-loading an indole-based drug like Sunitinib with another chemotherapeutic agent into polymeric micelles has been shown to be a viable delivery strategy. nih.gov Such advanced delivery systems hold promise for improving the clinical application of a wide range of indole-containing therapeutics, including those derived from this compound.

Computational and Theoretical Studies on 3 Amino 3 1h Indol 3 Yl Propanoic Acid

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 3-amino-3-(1H-indol-3-yl)propanoic acid, into the binding site of a target protein. The goal is to predict the binding affinity and the specific interactions that stabilize the complex.

Docking simulations for derivatives of this compound have been performed to evaluate their potential as inhibitors of various enzymes. For instance, studies on similar indole-containing compounds have explored their interactions with targets like lanosterol (B1674476) 14α-demethylase, a key enzyme in fungi, and penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. nih.gov The process typically involves preparing the 3D structures of both the ligand and the protein, defining a search space within the protein's active site, and using a scoring function to rank the different binding poses.

The analysis of the docked poses reveals key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, a molecular docking study of 2-((4-(dimethylamino)benzylidene)amino)-3-(1H-indol-3-yl)propanoic acid, a derivative of the target compound, identified extensive interactions with essential amino acids in the binding pocket of its target protein, including hydrogen bonding and hydrophobic interactions. researchgate.net These interactions are crucial for the stability of the protein-ligand complex and provide insights into the mechanism of inhibition.

Target Protein Docking Software Key Interacting Residues (Example) Predicted Interaction Types
Lanosterol 14α-demethylaseAutoDock VinaTYR, HIS, METHydrogen bonding, hydrophobic interactions
Penicillin-binding proteinAutoDock VinaSER, THR, LYSHydrogen bonding, electrostatic interactions
Main Protease (3CLpro) of SARS-CoV-2SwissADME, pkCSMCYS, HIS, GLUCovalent and non-covalent interactions

This table is illustrative and based on docking studies of similar indole (B1671886) derivatives.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For this compound, DFT calculations can provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

These calculations are instrumental in predicting spectroscopic properties such as UV-Vis and NMR spectra. For instance, theoretical calculations on related indole derivatives have been used to interpret experimental spectra and to understand the electronic transitions responsible for the observed absorption bands. acs.org The calculated NMR chemical shifts can aid in the structural elucidation of the compound and its derivatives. acs.org

Furthermore, quantum chemical calculations can be used to determine various molecular descriptors that are important for understanding the reactivity and stability of the molecule. These descriptors include ionization potential, electron affinity, and chemical hardness. Such studies on related molecules have provided insights into their chemical behavior. researchgate.net

Calculated Property Computational Method Significance
Optimized Molecular GeometryDFT (e.g., B3LYP/6-31G*)Provides the most stable 3D structure of the molecule.
HOMO-LUMO Energy GapDFTIndicates the chemical reactivity and kinetic stability of the molecule.
Vibrational FrequenciesDFTPredicts the infrared (IR) and Raman spectra, aiding in experimental identification.
NMR Chemical ShiftsDFT (GIAO method)Helps in the assignment of experimental 1H and 13C NMR spectra.
UV-Vis Absorption MaximaTD-DFTPredicts the electronic transitions and the color of the compound.

This table represents typical quantum chemical calculations that can be performed for the target compound.

Molecular Dynamics Simulations for Conformational Dynamics and Binding

Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics of a molecule and its interactions with its environment over time. For this compound, MD simulations can be used to study its flexibility, solvent interactions, and the stability of its complex with a target protein.

In a typical MD simulation, the system (e.g., the ligand in water or the protein-ligand complex) is placed in a simulation box, and the trajectories of all atoms are calculated by integrating Newton's equations of motion. These simulations can reveal how the ligand adapts its conformation to fit into the binding site of a protein and how the protein structure might change upon ligand binding.

MD simulations have been used to study the binding of various ligands to their protein targets, providing insights into the stability of the interactions observed in molecular docking. nih.gov For this compound, MD simulations could be used to assess the stability of its docked poses with various enzymes and to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com QSAR models are then used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For this compound, a QSAR study would involve synthesizing a series of its derivatives with varying substituents and measuring their biological activity against a specific target. tandfonline.comnih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a QSAR model that correlates these descriptors with the observed activity. nih.goveurjchem.com

QSAR studies on other classes of indole derivatives have been successful in identifying the key structural features required for their biological activity, such as antifungal or anticancer effects. tandfonline.comeurjchem.com A similar approach could be applied to derivatives of this compound to optimize its structure for a desired therapeutic effect.

In Silico ADME/Tox Predictions and Pharmacokinetic Profiling

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. nih.gov These computational models predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before significant resources are invested in its development. nih.gov

For this compound, various online tools and software can be used to predict its ADME/Tox profile. These predictions are based on the compound's structure and a large database of known drug properties. Parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibiting cytochrome P450 enzymes are typically evaluated. nih.govjapsonline.com

Toxicity predictions can assess the likelihood of a compound being mutagenic, carcinogenic, or causing organ-specific toxicity. japsonline.com While these in silico predictions are not a substitute for experimental testing, they provide a valuable initial assessment of the drug-likeness of this compound and can guide its chemical modification to improve its pharmacokinetic profile and reduce potential toxicity. nih.gov

ADME/Tox Parameter Prediction Tool (Example) Significance
Absorption
Human Intestinal Absorption (HIA)pkCSM, SwissADMEPredicts the extent of absorption from the gut.
Caco-2 PermeabilitypkCSM, SwissADMEIn vitro model for intestinal absorption.
Distribution
Blood-Brain Barrier (BBB) PenetrationpkCSM, SwissADMEPredicts whether the compound can cross into the central nervous system.
Plasma Protein BindingpkCSMAffects the free concentration of the drug available to exert its effect.
Metabolism
Cytochrome P450 (CYP) InhibitionSwissADME, pkCSMPredicts potential drug-drug interactions.
Excretion
Total ClearancepkCSMPredicts the rate at which the drug is eliminated from the body.
Toxicity
AMES Toxicity (Mutagenicity)pkCSM, TOPKATPredicts the potential of the compound to cause DNA mutations.
HepatotoxicitypkCSMPredicts the potential for liver damage.

This table lists common in silico ADME/Tox parameters and example prediction tools.

Emerging Research Directions and Future Perspectives for 3 Amino 3 1h Indol 3 Yl Propanoic Acid Research

Development of Novel Synthetic Methodologies for Enhanced Enantioselectivity and Yield

The biological activity of chiral molecules like 3-amino-3-(1H-indol-3-yl)propanoic acid is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that provide high yields and, crucially, high enantioselectivity is a primary research focus. Current and emerging strategies are moving beyond classical methods to embrace more efficient and greener catalytic approaches.

Key research directions include:

Asymmetric Catalysis: The use of chiral catalysts, particularly those based on transition metals like copper, is a significant area of investigation for creating specific enantiomers. mdpi.compreprints.org For instance, the copper-catalyzed direct asymmetric dearomative amination of tryptamines has been shown to produce chiral amino-indoline structures with excellent enantioselectivity, a method that could be adapted for β-amino acid targets. nih.gov

Organocatalysis: L-proline and other amino acids have been successfully used as catalysts in one-pot, three-component Mannich-type reactions to synthesize 3-amino alkylated indoles under mild, solvent-free conditions. rsc.org This approach is attractive due to its operational simplicity, lower cost, and reduced environmental impact. nih.gov

Biocatalysis: The use of enzymes, such as those employed in the synthesis of indol-3-yl-4H-chromene derivatives, offers a highly specific and environmentally friendly route. nih.gov Exploring enzymes that can facilitate the stereoselective addition of an amino group to an indolepropanoic acid precursor is a promising future avenue.

These advanced methodologies aim to improve efficiency and selectivity, which are critical for producing enantiomerically pure compounds for pharmacological and material science studies.

Synthetic Approach Catalyst/Reagent Example Key Advantages Potential Application
Asymmetric Catalysis Copper-Bisoxazoline ComplexHigh enantioselectivity (good to excellent)Direct asymmetric amination of indole (B1671886) derivatives. nih.gov
Organocatalysis L-prolineSolvent-free, mild conditions, cost-effectiveOne-pot synthesis of 3-amino alkylated indoles. rsc.org
Biocatalysis Trypsin-functionalized nanoparticlesHigh yields, green chemistry, solvent-freeCondensation reactions to form complex indole derivatives. nih.gov
Fluorination SelectfluorDirect route to fluorinated derivativesSynthesis of 3-fluorooxindoles from indoles. organic-chemistry.org

Exploration of New Biological Targets and Therapeutic Applications

The indole scaffold is present in a multitude of drugs and pharmacologically active molecules, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govpreprints.org Research into this compound and its derivatives is expected to uncover novel therapeutic uses by exploring its interactions with various biological targets.

Future therapeutic explorations may include:

Anticancer Agents: Indole derivatives are known to target various mechanisms in cancer cells, including the inhibition of protein kinases, tubulin polymerization, and DNA topoisomerases. mdpi.comnih.gov Derivatives of 3-aminopropanoic acid have shown the ability to reduce cancer cell viability and migration. mdpi.com Research could focus on synthesizing and screening libraries of this compound derivatives against specific cancer cell lines and tumor targets. mdpi.commdpi.com

Neuroprotective Agents: Indole-3-propionic acid (IPA), a closely related metabolite, is known for its neuroprotective effects, including protecting against oxidative stress-induced neuronal injury. acs.orgmdpi.com Given this precedent, this compound could be investigated for its potential in treating neurodegenerative diseases. mdpi.com

Enzyme Inhibition: Designing derivatives to act as specific enzyme inhibitors is a well-established drug discovery strategy. nih.gov For example, esterified indole-3-propionic acid has been identified as a novel inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in cognitive dysfunction. acs.org The unique structure of the target compound could be leveraged to design inhibitors for other disease-relevant enzymes.

Antimicrobial Agents: The indole nucleus is a component of compounds effective against a range of pathogens, including drug-resistant bacteria. researchgate.netnih.gov Schiff bases derived from the related compound tryptophan have demonstrated notable antimicrobial activity. researchgate.net

Potential Therapeutic Area Biological Target/Mechanism Example Rationale Based on Related Compounds
Oncology Protein Kinases, Tubulin, IMPDHIndole derivatives are a cornerstone of anticancer agent development, targeting cell proliferation and survival pathways. nih.govmdpi.com
Neuroprotection Antioxidant pathways, Cholinesterase InhibitionIndole-3-propionic acid is a known neuroprotectant; other derivatives inhibit enzymes relevant to cognitive decline. acs.orgmdpi.com
Infectious Diseases Bacterial cell wall synthesis, Fungal enzymesIndole-containing metal complexes and Schiff bases show significant antibacterial and antifungal activity. researchgate.netpreprints.orgnih.gov
Inflammatory Disorders Cytosolic Phospholipase A2α (cPLA2α), PPARγSpecific indole-based propanoic acids have been developed as potent cPLA2α inhibitors for asthma models. nih.gov A rhodanine-indolepropionic acid derivative showed anti-allergic potential via PPARγ modulation. mdpi.com

Integration with Omics Technologies for Systems-Level Understanding (e.g., Metabolomics)

To fully understand the biological role and therapeutic potential of this compound, a systems-level approach is necessary. Omics technologies—such as metabolomics, proteomics, and genomics—provide powerful tools to observe the global effects of a compound on a biological system.

Future research integrating omics may involve:

Metabolomics: Widely targeted metabolomics can be used to track the fate of this compound within an organism. nih.gov This can identify its downstream metabolites, reveal the metabolic pathways it perturbs, and help elucidate its mechanism of action. youtube.com As a gut microbiota-derived metabolite, indole-3-propionic acid's effects are already studied this way, providing a template for investigating the title compound. mdpi.comnih.gov

Proteomics: This technology can identify the proteins that directly bind to the compound or whose expression levels change upon treatment. This is crucial for validating biological targets and understanding off-target effects.

Genomics and Transcriptomics: These analyses can reveal how the compound influences gene expression, providing insights into the cellular signaling pathways it modulates. This is particularly relevant for understanding its effects on complex diseases like cancer. youtube.com

By combining these technologies, researchers can build a comprehensive picture of the compound's pharmacodynamics and pharmacokinetic properties, accelerating its development and helping to identify predictive biomarkers for its efficacy. nih.gov

Omics Technology Application to this compound Research Expected Outcome
Metabolomics Tracking the compound and its byproducts in biological fluids (blood, urine). nih.govebi.ac.ukIdentification of metabolic pathways affected by the compound; understanding its bioavailability and clearance.
Proteomics Identifying protein binding partners from cell lysates treated with the compound.Discovery of novel biological targets and mechanisms of action.
Transcriptomics (RNA-Seq) Analyzing changes in gene expression in cells or tissues after exposure.Elucidation of cellular signaling pathways modulated by the compound.
Genomics Identifying genetic factors that influence response to the compound.Patient stratification and personalized medicine applications.

Advanced Material Science Applications (e.g., Schiff Base Polymers)

The chemical structure of this compound, containing both an amine and a carboxylic acid group, makes it an excellent building block for novel polymers and materials.

A key area of exploration is:

Schiff Base Polymers: The primary amine group can react with aldehydes or ketones via a condensation reaction to form a Schiff base (or imine). researchgate.netscirp.org These Schiff base monomers can then be polymerized. Research on Schiff bases derived from the closely related amino acid tryptophan has shown that the resulting polymers can possess interesting properties. researchgate.net These polymers can also chelate with metal ions, which can enhance properties like thermal stability or confer biological activity, such as antioxidant or antimicrobial effects. researchgate.netresearchgate.net The resulting materials could have applications in creating bioactive coatings, sensors, or drug delivery systems.

A study on Schiff bases derived from tryptophan and various aldehydes showed that the resulting compounds and their polymeric composites with polyaniline were thermally stable and possessed significant antibacterial and antifungal activity. researchgate.net This provides a direct model for the potential of polymers derived from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-3-(1H-indol-3-yl)propanoic acid, and what are the critical parameters affecting yield?

  • Methodology : The compound can be synthesized via modified procedures for indole derivatives. For example, benzyloxy-substituted analogs are prepared using a two-step process involving acetamido intermediates followed by hydrolysis (see ). Key parameters include reaction temperature (typically 60-80°C for condensation steps), choice of protecting groups (e.g., nitrobenzenesulfonamide in ), and purification via recrystallization or column chromatography. Yields range from 70-85%, with challenges in avoiding racemization during amino group introduction.

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H NMR to confirm the indole proton environment (δ 10.7–10.9 ppm for NH) and amino group integration. IR spectroscopy identifies carboxylic acid (1700–1720 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches .
  • Chromatography : HPLC with UV detection (λ = 280 nm for indole absorption) ensures purity >95%.
  • X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles (e.g., C3–C4–H4 = 117.9°) and crystallographic symmetry .

Q. What are the primary applications of this compound in biological studies?

  • Methodology :

  • Plant Growth Regulation : Acts as an auxin analog (IPA auxin) in plant cell culture, tested at concentrations of 0.1–10 µM to study root elongation or callus formation ( ).
  • Enzyme Interaction Studies : Used in competitive binding assays (e.g., tryptophan hydroxylase inhibition) with IC50_{50} values determined via fluorescence quenching .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking Simulations : Tools like AutoDock Vina model binding to enzymes (e.g., indoleamine 2,3-dioxygenase) using the compound’s 3D structure (PubChem CID: 189.214 g/mol, ). Key interactions include hydrogen bonding with catalytic residues and π-π stacking with cofactors .
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD values (<2 Å for stable binding) .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Methodology :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (e.g., human S9 fraction) to assess degradation half-life. Poor in vivo efficacy may correlate with rapid metabolism .
  • Isotope Labeling : Use 14C^{14}C-labeled analogs to track biodistribution and metabolite formation in animal models ().

Q. How is this compound utilized in coordination chemistry?

  • Methodology :

  • Metal Complex Synthesis : React with Ce(III) salts in DMF/ethanol (1:1 v/v) to form mixed-ligand complexes. Characterize via UV-Vis (charge-transfer bands at 300–400 nm) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) .
  • Antioxidant Activity Testing : Measure ROS scavenging in cell-free systems using DPPH assays (IC50_{50} values <50 µM indicate potent activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.